1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a 4-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by the reduction of pyrazine with sodium in ethanol.
Substitution Reactions: The piperazine ring is then substituted with a 2,3-dimethoxyphenylmethyl group and a 4-nitrobenzenesulfonyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the aromatic rings can be further functionalized.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Ethanol, dichloromethane, water.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine
Uniqueness
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,3-dimethoxyphenylmethyl and 4-nitrobenzenesulfonyl groups allows for unique interactions and reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-18-5-3-4-15(19(18)28-2)14-20-10-12-21(13-11-20)29(25,26)17-8-6-16(7-9-17)22(23)24/h3-9H,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHGYXNRPVEPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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